N-(piperidin-3-ylmethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

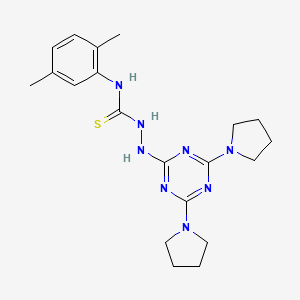

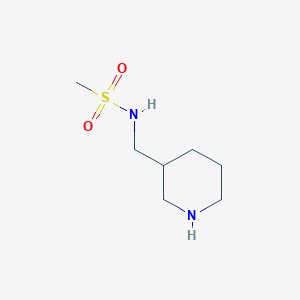

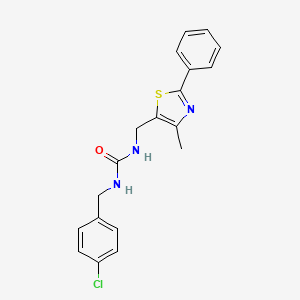

“N-(piperidin-3-ylmethyl)methanesulfonamide” is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 . It is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for “N-(piperidin-3-ylmethyl)methanesulfonamide” is1S/C7H16N2O2S.ClH/c1-10(13(2,11)12)7-8-4-3-5-9-6-8;/h8-9H,3-7H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“N-(piperidin-3-ylmethyl)methanesulfonamide” is a powder that is stored at room temperature . .Scientific Research Applications

1. Therapeutic Potential in CNS Disorders

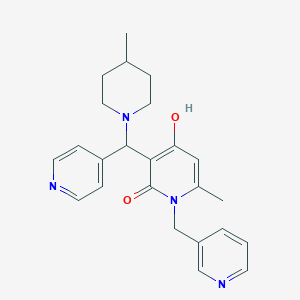

N-(piperidin-3-ylmethyl)methanesulfonamide derivatives have been explored for their therapeutic potential in treating CNS disorders. Specifically, certain N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have shown promise. These compounds have been identified as potent and selective antagonists for the 5-HT7 receptor and also as multimodal 5-HT/dopamine receptor ligands. For instance, compound 31 has been recognized as a potent and selective 5-HT7 receptor antagonist, while compound 33 has been noted for its multimodal 5-HT/dopamine receptor ligand properties, acting as antagonists for 5-HT2A/5-HT7/D2 receptors. Both compounds have demonstrated antidepressant-like and pro-cognitive properties in animal studies, indicating potential therapeutic benefits for CNS disorders (Canale et al., 2016).

2. Chemical Synthesis and Reactivity

N-(piperidin-3-ylmethyl)methanesulfonamide has been involved in studies focusing on chemical synthesis and reactivity. One research highlighted the use of (E)-1-benzyl-3-(1-iodoethylidene)piperidine in nucleophile-promoted alkyne-iminium ion cyclizations, marking its role in complex chemical reactions and synthesis processes (Arnold et al., 2003). Furthermore, the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide was explored, highlighting the reactivity and potential applications in chemoselective N-acylation reactions (Kondo et al., 2000).

3. Pharmacological Properties and Potential Applications

The pharmacological properties and potential applications of N-(piperidin-3-ylmethyl)methanesulfonamide derivatives have been studied, especially in the context of serotonin receptors. One such derivative, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, has shown to accelerate gastric emptying and increase the frequency of defecation, indicating its potential as a prokinetic agent for gastrointestinal tract disorders (Sonda et al., 2004).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research and applications of “N-(piperidin-3-ylmethyl)methanesulfonamide” are not specified in the search results. Given that piperidine derivatives are important synthetic medicinal blocks for drug construction , it’s possible that this compound could have potential applications in medicinal chemistry or pharmaceutical research.

properties

IUPAC Name |

N-(piperidin-3-ylmethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-12(10,11)9-6-7-3-2-4-8-5-7/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCJEUVIMIGZIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(piperidin-3-ylmethyl)methanesulfonamide | |

CAS RN |

886504-28-5 |

Source

|

| Record name | N-(piperidin-3-ylmethyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2632008.png)

![N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2632012.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2632013.png)

![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2632017.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2632026.png)

methanone](/img/structure/B2632027.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2632029.png)

![2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2632030.png)